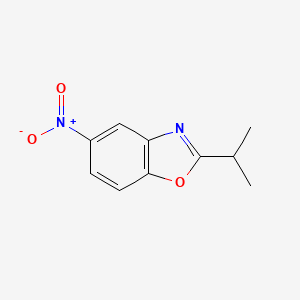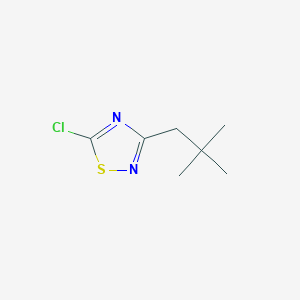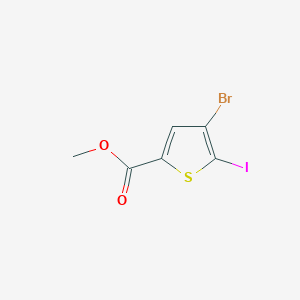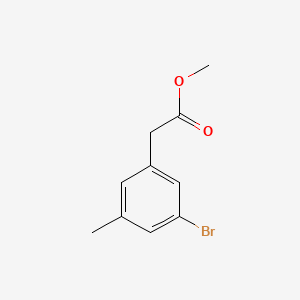
methyl 2-(3-bromo-5-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-bromo-5-methylphenyl)acetate (MBMPA) is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless liquid with a boiling point of 181°C and a melting point of -58°C. MBMPA is a versatile compound that can be used in a variety of different experiments, such as organic synthesis, drug discovery, and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-bromo-5-methylphenyl)acetate has a wide range of applications in scientific research. It is commonly used as a synthetic intermediate in organic synthesis, as it can be used to synthesize a variety of compounds. methyl 2-(3-bromo-5-methylphenyl)acetate is also used in drug discovery, as it can be used to synthesize a variety of novel compounds that have potential medicinal applications. Additionally, methyl 2-(3-bromo-5-methylphenyl)acetate is used in biochemical and physiological studies as a tool to study the effects of various compounds on biological systems.
Wirkmechanismus
The mechanism of action of methyl 2-(3-bromo-5-methylphenyl)acetate is not yet fully understood. However, it is believed to interact with biological systems through a variety of mechanisms. It is known to interact with enzymes, receptors, and other proteins, and it is believed to act as an agonist, antagonist, or modulator of various biological pathways. Additionally, methyl 2-(3-bromo-5-methylphenyl)acetate is thought to interact with DNA and RNA, and it is believed to have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-(3-bromo-5-methylphenyl)acetate are not yet fully understood. However, it is known to have an effect on various biological systems, including the central nervous system, cardiovascular system, and immune system. It is also known to interact with enzymes, receptors, and other proteins, and it is believed to have an effect on gene expression. Additionally, methyl 2-(3-bromo-5-methylphenyl)acetate is thought to have an effect on cell growth and proliferation, and it is believed to have an effect on the metabolism of various compounds.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(3-bromo-5-methylphenyl)acetate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is highly soluble in various solvents, making it easy to use in a variety of experiments. However, methyl 2-(3-bromo-5-methylphenyl)acetate also has some limitations. It is highly volatile, and it can be difficult to store and handle. Additionally, it is not very stable, and it can degrade over time.
Zukünftige Richtungen
There are many potential future directions for methyl 2-(3-bromo-5-methylphenyl)acetate. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, it could be used in drug discovery to synthesize novel compounds with potential medicinal applications. Additionally, methyl 2-(3-bromo-5-methylphenyl)acetate could be used to study the effects of various compounds on biological systems, and it could be used to study the effects of gene expression. Finally, methyl 2-(3-bromo-5-methylphenyl)acetate could be used in organic synthesis to synthesize a variety of compounds.
Synthesemethoden
Methyl 2-(3-bromo-5-methylphenyl)acetate can be synthesized through a variety of methods. The most common method involves the reaction of 3-bromo-5-methylphenol and acetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces methyl 2-(3-bromo-5-methylphenyl)acetate and acetic acid as the main products. Other methods of synthesis include the reaction of 3-bromo-5-methylphenol with ethyl chloroformate in the presence of a base, and the reaction of 3-bromo-5-methylphenol and ethyl acetate in the presence of a base.
Eigenschaften
IUPAC Name |
methyl 2-(3-bromo-5-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-8(5-9(11)4-7)6-10(12)13-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCDRPDNINRLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine](/img/structure/B6614591.png)
![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)
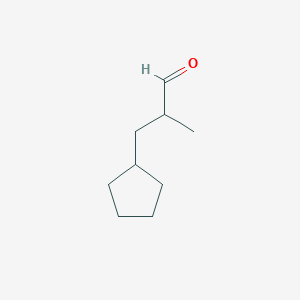
![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)
![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid](/img/structure/B6614648.png)
![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)
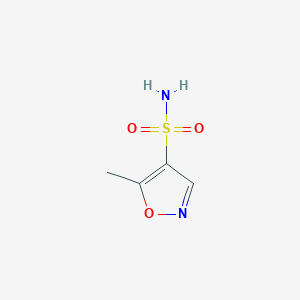
![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
